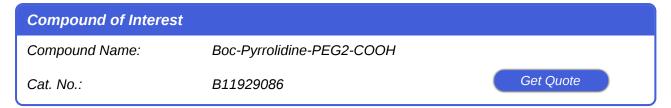


An In-depth Technical Guide to Boc-Pyrrolidine-PEG2-COOH

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical properties and structural information for **Boc-Pyrrolidine-PEG2-COOH**, a key building block in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Attributes

Boc-Pyrrolidine-PEG2-COOH is a bifunctional molecule featuring a Boc-protected pyrrolidine ring, a flexible polyethylene glycol (PEG) linker, and a terminal carboxylic acid. This unique combination of functional groups makes it an invaluable tool for covalently linking different molecular entities.

Quantitative Molecular Data

The fundamental physicochemical properties of **Boc-Pyrrolidine-PEG2-COOH** are summarized in the table below. These values are essential for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.



Property	Value
Molecular Formula	C14H25NO6
Molecular Weight	303.35 g/mol [1][2]
SMILES	O=C(O)CCOCCO[C@@H]1CN(C(OC(C) (C)C)=O)CC1[1][2]

Application in PROTAC Synthesis

Boc-Pyrrolidine-PEG2-COOH serves as a PEG-based PROTAC linker.[2][3] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] The linker component of a PROTAC is critical as it connects a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase.

Experimental Workflow: PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing **Boc-Pyrrolidine-PEG2-COOH**. This process typically involves two key coupling steps:

- Amide Bond Formation: The carboxylic acid moiety of the linker is activated and reacted with an amine-containing ligand for the target protein.
- Boc Deprotection and E3 Ligase Ligand Coupling: The Boc protecting group on the
 pyrrolidine nitrogen is removed under acidic conditions, revealing a secondary amine. This
 amine is then coupled to the E3 ligase ligand.





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Caption: Synthetic workflow for a PROTAC molecule.

Experimental Protocols

Detailed experimental procedures are highly dependent on the specific ligands being coupled. However, a general protocol for each key step is outlined below.

Amide Coupling of Target Protein Ligand

Objective: To form an amide bond between the carboxylic acid of **Boc-Pyrrolidine-PEG2-COOH** and an amine on the target protein ligand.

Materials:

- Boc-Pyrrolidine-PEG2-COOH
- · Amine-containing target protein ligand
- Coupling agents (e.g., EDC, HATU)
- Base (e.g., DIPEA)
- Anhydrous solvent (e.g., DMF, DCM)

Procedure:



- Dissolve Boc-Pyrrolidine-PEG2-COOH in the chosen anhydrous solvent.
- Add the coupling agent and a base, then stir for a predetermined activation time at room temperature.
- Add the target protein ligand to the activated linker solution.
- Allow the reaction to proceed for several hours to overnight, monitoring progress by an appropriate analytical method (e.g., LC-MS, TLC).
- Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents.
- Purify the resulting intermediate product, typically by flash column chromatography.

Boc Deprotection

Objective: To remove the tert-Butyloxycarbonyl (Boc) protecting group to reveal the secondary amine.

Materials:

- Boc-protected intermediate
- Trifluoroacetic acid (TFA)
- Anhydrous solvent (e.g., DCM)

Procedure:

- Dissolve the purified intermediate in anhydrous DCM.
- Add a solution of TFA in DCM dropwise at 0 °C.
- Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring for the disappearance of the starting material.
- Remove the solvent and excess TFA under reduced pressure.



• The resulting crude amine salt is typically used in the next step without further purification.

E3 Ligase Ligand Coupling

Objective: To couple the deprotected linker-target ligand intermediate with the E3 ligase ligand.

Procedure: This step follows a similar amide coupling protocol as described in the first step, with the deprotected amine acting as the nucleophile and a carboxylic acid on the E3 ligase ligand being activated. Reaction conditions, workup, and purification must be optimized for the specific substrates involved.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Boc-Pyrrolidine-PEG2-COOH|CAS |DC Chemicals [dcchemicals.com]
- 3. Boc-Pyrrolidine-PEG2-COOH | CymitQuimica [cymitquimica.com]
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 [https://www.benchchem.com/product/b11929086#boc-pyrrolidine-peg2-cooh-molecular-structure-and-weight]

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